1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Overview
Description
Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Chemical Reactions Analysis
Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Physical and Chemical Properties Analysis
The biological activities and physical properties of pyrazole analogs can be improved by introducing various functional groups into the pyrazole scaffold .
Scientific Research Applications
Synthesis and Biological Activities
Antiviral and Antimicrobial Activities : Research involving the synthesis of related heterocyclic compounds has identified potential antiviral and antimicrobial activities. For example, derivatives of pyrazolopyridines and triazine have been investigated for their cytotoxicity and activity against HSV1 and HAV-MBB, demonstrating the potential utility of these compounds in developing new antiviral agents (Attaby et al., 2006).
Anticancer Properties : Novel fluoro-substituted compounds, including benzo[b]pyran derivatives, have shown anti-lung cancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine, highlighting their potential in cancer therapy (Hammam et al., 2005).
Synthetic Methodologies : Studies have also focused on developing novel synthetic methodologies for creating these compounds. For instance, a versatile three-component coupling for the synthesis of pyrazolopyridines and other pyrido fused systems has been developed, demonstrating the chemical versatility and potential for creating diverse libraries of compounds for further biological evaluation (Almansa et al., 2008).
Molecular Structure and Analysis
- Molecular Docking and Analysis : Molecular docking studies, along with FT-IR, NBO, HOMO-LUMO, and MEP analysis, have been conducted on related compounds to understand their interaction with biological targets and their potential as anti-neoplastic agents. These studies provide insights into the molecular basis of their activity and guide the design of more effective therapeutic agents (Mary et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2S2/c23-16-7-5-14(6-8-16)18-11-17(19-4-2-10-31-19)27-28(18)20(29)13-32-22-26-25-21(30-22)15-3-1-9-24-12-15/h1-10,12,18H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPZVOXULKZMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(O3)C4=CN=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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